molecular formula C6H10N4O B7836401 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one

6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one

Cat. No.: B7836401
M. Wt: 154.17 g/mol
InChI Key: WPIOYZBFXCKCMM-UHFFFAOYSA-N
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Description

6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one: is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield. Common methods include multi-step organic synthesis involving the use of catalysts and specific reaction temperatures.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include steps such as purification, crystallization, and drying to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-4-3-5(11)9-6(8-4)10-7/h3H,2,7H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIOYZBFXCKCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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